The Researcher's Guide to Biotin-11-dCTP: A Deep Dive into Non-Radioactive Nucleic Acid Labeling and Detection
The Researcher's Guide to Biotin-11-dCTP: A Deep Dive into Non-Radioactive Nucleic Acid Labeling and Detection
In the landscape of molecular biology, the ability to accurately label and detect nucleic acids is fundamental to a vast array of experimental techniques. For decades, radioactive isotopes were the gold standard for this purpose. However, concerns over safety, cost, and disposal have driven the development of robust non-radioactive alternatives. Among these, the biotin-streptavidin system has emerged as a powerful and versatile tool. This technical guide provides an in-depth exploration of Biotin-11-dCTP (CAS Number: 136632-30-9), a cornerstone reagent for the non-radioactive labeling of DNA. We will delve into its chemical properties, mechanisms of incorporation, and diverse applications, providing field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
Unveiling Biotin-11-dCTP: Structure and Functionality
Biotin-11-dCTP is a modified deoxycytidine triphosphate analog where a biotin molecule is covalently attached to the C5 position of the pyrimidine ring via an 11-atom spacer arm.[1][2][3] This strategic design is critical to its functionality. The biotin moiety serves as a highly specific tag, while the 11-atom linker minimizes steric hindrance, allowing for efficient enzymatic incorporation into a growing DNA strand and subsequent detection by avidin or streptavidin.[1][2][3][4]
The core principle behind the utility of Biotin-11-dCTP lies in the extraordinarily strong and specific non-covalent interaction between biotin (Vitamin B7) and the proteins avidin or streptavidin.[5][6][7] The dissociation constant (Kd) for this interaction is approximately 10⁻¹⁵ M, making it one of the strongest known biological interactions.[5][] This near-irreversible binding forms the basis for highly sensitive and specific detection of biotin-labeled nucleic acids.
Table 1: Key Properties of Biotin-11-dCTP
| Property | Value | Source(s) |
| CAS Number | 136632-30-9 | [1][3] |
| Molecular Formula | C28H44N7O16P3S (free acid) | [1][2][3] |
| Molecular Weight | 859.67 g/mol (free acid) | [1][2][3] |
| Storage Conditions | Store at -20°C | [1][2][3] |
| Purity | ≥ 95% (HPLC) | [3] |
| Spectroscopic Properties | λmax 294 nm, ε 9.3 L mmol-1 cm-1 (Tris-HCl pH 7.5) | [3] |
Enzymatic Incorporation: Weaving Biotin into the DNA Fabric
Biotin-11-dCTP is designed to be a substrate for various DNA polymerases, allowing for its incorporation into DNA in place of the natural dCTP.[1][2] The choice of labeling strategy depends on the specific application, the nature of the DNA template, and the desired probe characteristics.
Nick Translation
Nick translation is a classic method for generating uniformly labeled DNA probes of high specific activity.[4][9] This technique relies on the coordinated action of DNase I and DNA Polymerase I.
Mechanism of Nick Translation:
-
Nicking: DNase I introduces random single-stranded breaks ("nicks") in the phosphodiester backbone of a double-stranded DNA template.[4][9]
-
Exonuclease Activity: The 5'→3' exonuclease activity of E. coli DNA Polymerase I removes nucleotides from the 5' end of the nick.[4][9]
-
Polymerase Activity: The 5'→3' polymerase activity of the same enzyme fills the gap by incorporating new nucleotides, including Biotin-11-dCTP, using the 3'-hydroxyl end as a primer.[4][9]
This process effectively "translates" the nick along the DNA strand, resulting in the incorporation of biotin labels throughout the probe.[9]
Caption: Workflow of Nick Translation for Biotin Labeling.
Protocol 1: Nick Translation using Biotin-11-dCTP
-
Reaction Setup: In a microcentrifuge tube, combine the following on ice:
-
1 µg of template DNA (e.g., plasmid, cosmid, or purified PCR product)
-
5 µL of a 5x Nick Translation Mix (containing dATP, dGTP, dTTP, and a recommended ratio of dCTP to Biotin-11-dCTP, often 1:1 or 2:1)[3]
-
10 U of DNA Polymerase I
-
Diluted DNase I (concentration to be optimized)
-
Nuclease-free water to a final volume of 50 µL.
-
-
Incubation: Incubate the reaction at 15°C for 90-120 minutes.[10] The optimal time may vary depending on the desired probe length.
-
Reaction Termination: Stop the reaction by adding 5 µL of 0.5 M EDTA and heating to 65°C for 10 minutes.[4]
-
Probe Purification: Remove unincorporated Biotin-11-dCTP using a spin column packed with Sephadex G-50 or a similar size-exclusion chromatography method.[4][9] This step is crucial to prevent high background in subsequent hybridization experiments.[4]
Polymerase Chain Reaction (PCR)
Incorporating Biotin-11-dCTP during PCR is a highly efficient method for generating biotinylated DNA probes.[] The labeled dCTP is simply added to the PCR master mix, where it is incorporated by a thermostable DNA polymerase like Taq polymerase.
Causality in PCR Labeling: The ratio of Biotin-11-dCTP to dCTP is a critical parameter that must be optimized.[2][3] A higher ratio of the biotinylated analog will result in a more densely labeled probe, which can enhance detection sensitivity. However, excessive incorporation may interfere with hybridization efficiency. A common starting point is a 1:2 or 1:3 ratio of Biotin-11-dCTP to dCTP.
Caption: General pathway for the detection of biotinylated nucleic acid probes.
Key Applications of Biotin-11-dCTP in Research
The versatility of Biotin-11-dCTP makes it an invaluable tool in a wide range of molecular biology applications.
In Situ Hybridization (ISH)
In ISH, biotinylated probes are used to detect specific DNA or RNA sequences within morphologically preserved cells or tissues. [11][12][13]This technique is crucial for visualizing gene expression patterns, localizing viral infections, and identifying chromosomal abnormalities. [][11]Chromogenic in situ hybridization (CISH) often employs biotin-labeled probes detected with an enzymatic reporter, allowing for analysis with a standard bright-field microscope. [14]
Southern and Northern Blotting
In Southern (for DNA) and Northern (for RNA) blotting, biotinylated probes are used to detect specific nucleic acid sequences that have been separated by gel electrophoresis and transferred to a solid support membrane. [][15]The high sensitivity of the biotin-streptavidin interaction allows for the detection of low-abundance targets. [16]
Affinity Purification
The strong interaction between biotin and streptavidin can be exploited for the purification of DNA and its associated proteins. [5][][17]Biotinylated DNA fragments containing a specific binding site can be used as "bait" to capture DNA-binding proteins from a cell extract. [5][17]The entire complex can then be isolated using streptavidin-coated magnetic beads or agarose resin. [6][17]
Conclusion: A Self-Validating System for Modern Research
Biotin-11-dCTP has firmly established itself as a reliable and versatile reagent for the non-radioactive labeling of nucleic acids. Its efficient enzymatic incorporation, coupled with the high-affinity biotin-streptavidin interaction, provides a robust and sensitive system for a multitude of applications. The ability to choose from various labeling and detection strategies offers researchers the flexibility to tailor their experimental design for optimal results. By understanding the underlying principles and adhering to well-defined protocols, scientists can confidently employ Biotin-11-dCTP to unravel the complexities of the genome and transcriptome.
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